N-{[4-(Heptyloxy)phenyl]methylidene}hydroxylamine
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Overview
Description
N-{[4-(Heptyloxy)phenyl]methylidene}hydroxylamine is an organic compound with the molecular formula C14H21NO2 It is characterized by the presence of a heptyloxy group attached to a phenyl ring, which is further connected to a methylidenehydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(Heptyloxy)phenyl]methylidene}hydroxylamine typically involves the reaction of 4-(heptyloxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
4-(Heptyloxy)benzaldehyde+Hydroxylamine hydrochloride→N-[4-(Heptyloxy)phenyl]methylidenehydroxylamine
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(Heptyloxy)phenyl]methylidene}hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-{[4-(Heptyloxy)phenyl]methylidene}hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[4-(Heptyloxy)phenyl]methylidene}hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The heptyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(Methoxy)phenyl]methylidene}hydroxylamine
- N-{[4-(Ethoxy)phenyl]methylidene}hydroxylamine
- N-{[4-(Butoxy)phenyl]methylidene}hydroxylamine
Uniqueness
N-{[4-(Heptyloxy)phenyl]methylidene}hydroxylamine is unique due to its longer heptyloxy chain, which can influence its physical properties, such as solubility and membrane permeability. This structural feature may also impact its biological activity and interactions with molecular targets, distinguishing it from other similar compounds.
Properties
CAS No. |
61096-89-7 |
---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-[(4-heptoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C14H21NO2/c1-2-3-4-5-6-11-17-14-9-7-13(8-10-14)12-15-16/h7-10,12,16H,2-6,11H2,1H3 |
InChI Key |
MVOPDFMYIHEKJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C=NO |
Origin of Product |
United States |
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